molecular formula C18H22N2O5 B11510011 5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11510011
M. Wt: 346.4 g/mol
InChI Key: CKKSMJUTOODXSR-UHFFFAOYSA-N
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Description

5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a butyl-substituted amine with a hydroxyphenyl-substituted aldehyde, followed by cyclization and oxidation steps to form the fused pyrrole-pyrrolidine structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole derivatives: Compounds with similar pyrrole structures, such as pyrrole-2-carboxylic acid.

    Phenyl derivatives: Compounds with similar hydroxyphenyl groups, such as 2-hydroxybenzoic acid (salicylic acid).

Uniqueness

5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to its fused pyrrole-pyrrolidine structure and the presence of both butyl and hydroxyphenyl substituents. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

5-butyl-1-(2-hydroxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C18H22N2O5/c1-3-4-9-20-15(22)12-13(16(20)23)18(2,17(24)25)19-14(12)10-7-5-6-8-11(10)21/h5-8,12-14,19,21H,3-4,9H2,1-2H3,(H,24,25)

InChI Key

CKKSMJUTOODXSR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC=C3O)(C)C(=O)O

Origin of Product

United States

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